molecular formula C14H9Cl2N3O2S B2659586 3,4-dichloro-N-(6-quinoxalinyl)benzenesulfonamide CAS No. 478259-98-2

3,4-dichloro-N-(6-quinoxalinyl)benzenesulfonamide

Cat. No.: B2659586
CAS No.: 478259-98-2
M. Wt: 354.21
InChI Key: UCCMLFCFMZPBMH-UHFFFAOYSA-N
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Description

3,4-dichloro-N-(6-quinoxalinyl)benzenesulfonamide is a chemical compound with the molecular formula C14H9Cl2N3O2S. It is known for its unique structure, which includes a quinoxaline ring and a benzenesulfonamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dichloro-N-(6-quinoxalinyl)benzenesulfonamide typically involves the reaction of 3,4-dichlorobenzenesulfonyl chloride with 6-aminoquinoxaline. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors and automated purification systems to enhance efficiency and consistency .

Chemical Reactions Analysis

Types of Reactions

3,4-dichloro-N-(6-quinoxalinyl)benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles like amines or thiols, solvents such as ethanol or dimethylformamide, and catalysts like palladium or copper.

    Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.

    Hydrolysis: Acidic or basic aqueous solutions, elevated temperatures.

Major Products Formed

    Substitution Reactions: Products with substituted groups on the benzene ring.

    Oxidation and Reduction Reactions: Various oxidation states of the quinoxaline ring.

    Hydrolysis: Sulfonic acid and amine derivatives.

Scientific Research Applications

3,4-dichloro-N-(6-quinoxalinyl)benzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,4-dichloro-N-(6-quinoxalinyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoxaline ring can intercalate with DNA or bind to enzyme active sites, while the sulfonamide group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3,4-dichloro-N-(quinoxalin-2-yl)benzenesulfonamide
  • 3,4-dichloro-N-(quinoxalin-5-yl)benzenesulfonamide
  • 3,4-dichloro-N-(quinoxalin-7-yl)benzenesulfonamide

Uniqueness

3,4-dichloro-N-(6-quinoxalinyl)benzenesulfonamide is unique due to the specific position of the quinoxaline ring attachment, which can influence its binding affinity and selectivity for molecular targets. This positional specificity can result in distinct biological activities and applications compared to its analogs .

Properties

IUPAC Name

3,4-dichloro-N-quinoxalin-6-ylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Cl2N3O2S/c15-11-3-2-10(8-12(11)16)22(20,21)19-9-1-4-13-14(7-9)18-6-5-17-13/h1-8,19H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCCMLFCFMZPBMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=CN=C2C=C1NS(=O)(=O)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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